2-Fluoro-2-(3-methoxyphenyl)acetic acid 2-Fluoro-2-(3-methoxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520814
InChI: InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

2-Fluoro-2-(3-methoxyphenyl)acetic acid

CAS No.:

Cat. No.: VC17520814

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(3-methoxyphenyl)acetic acid -

Specification

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 2-fluoro-2-(3-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
Standard InChI Key HJSYGONMQHOAKJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Fluoro-2-(3-methoxyphenyl)acetic acid (C₉H₉FO₃) consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a fluorine atom at the 2-position of the adjacent acetic acid moiety. This configuration distinguishes it from analogs such as 2-fluoro-2-(3-fluoro-2-methoxyphenyl)acetic acid (C₉H₈F₂O₃), which features an additional fluorine at the phenyl ring's 3-position . The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates a polarizable aromatic system, influencing its reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Fluorinated Phenylacetic Acid Derivatives

Property2-Fluoro-2-(3-methoxyphenyl)acetic Acid2-Fluoro-2-(3-fluoro-2-methoxyphenyl)acetic Acid 2,2-Difluoro-2-(2-fluoro-3-methoxyphenyl)acetic Acid
Molecular FormulaC₉H₉FO₃C₉H₈F₂O₃C₉H₇F₃O₃
Molecular Weight (g/mol)198.17 (calculated)202.15220.14
Hydrogen Bond Donors111
Hydrogen Bond Acceptors455
XLogP3~1.2 (estimated)1.92.3

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 2-fluoro-2-(3-methoxyphenyl)acetic acid are documented, analogous compounds provide insight into plausible methodologies. A patented route for synthesizing elagolix intermediates employs 2-fluoro-3-methoxy-phenylacetic acid as a starting material, undergoing cyclization and Mitsunobu reactions . For the target compound, a similar approach could involve:

  • Friedel-Crafts Acylation: Introducing the acetic acid moiety to 3-methoxyphenyl precursors.

  • Halogenation: Selective fluorination at the α-position using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .

  • Acid Hydrolysis: Final deprotection of ester intermediates to yield the carboxylic acid .

Notably, multi-step syntheses of related bromo-fluoro derivatives achieve yields exceeding 70% under optimized conditions, highlighting the feasibility of scaling such processes .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar functional groups. While experimental data are unavailable, computed properties from analogs suggest:

  • Aqueous Solubility: ~2.1 mg/mL (estimated via LogP ≈1.2), comparable to 2-fluoro-2-(3-fluoro-2-methoxyphenyl)acetic acid’s 1.9 XLogP3 .

  • Thermal Stability: Decomposition likely occurs above 200°C, consistent with fluorinated acetic acids’ resistance to thermal degradation.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(C-F) at 1100–1000 cm⁻¹ .

  • NMR: The α-fluorine would produce a characteristic triplet in ¹⁹F NMR (δ ~-120 ppm), while the methoxy group’s protons resonate at δ 3.8–3.9 ppm in ¹H NMR .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold serves as a precursor for nonpeptide gonadotropin-releasing hormone antagonists like elagolix, a therapy for endometriosis . Key advantages include:

  • Stereochemical Control: The α-fluoro group stabilizes transition states during asymmetric syntheses .

  • Metabolic Stability: Fluorine reduces oxidative dealkylation of the methoxy group in vivo .

Material Science

Fluorinated aromatic acids act as monomers in liquid crystal polymers (LCPs), enhancing thermal conductivity and dielectric properties. Applications span high-frequency circuit boards and aerospace components.

Comparison with Structural Analogs

Mono- vs. Difluoro Derivatives

Introducing a second fluorine at the phenyl ring (e.g., 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid ) alters:

Methoxy Positional Isomerism

Relocating the methoxy group from the 3- to 2-position (as in 2-fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid ) diminishes:

  • Hydrogen Bonding Capacity: Fewer sites for interaction with biological targets .

  • Thermal Stability: Lower melting points (Δmp ≈ 30°C) due to reduced crystallinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator